N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide
Description
¹H and ¹³C Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this compound is not publicly available, predicted spectra based on its structure include:
| ¹H NMR (ppm) | Assignment |
|---|---|
| 8.10–8.30 (s, 1H) | Formyl proton (-CHO) |
| 7.20–7.60 (m, 13H) | Aromatic protons (biphenyl and phenoxy groups) |
| 6.80–7.00 (m, 2H) | Phenoxy ring protons adjacent to oxygen |
| 4.60–4.80 (s, 2H) | Methylene group (-CH2-O-) |
| 10.30–10.50 (s, 1H) | Acetamide NH proton |
| ¹³C NMR (ppm) | Assignment |
|---|---|
| 190–192 | Formyl carbonyl (C=O) |
| 168–170 | Acetamide carbonyl (C=O) |
| 150–155 | Oxygen-linked aromatic carbons (C-O) |
| 125–140 | Aromatic carbons (biphenyl and phenoxy) |
| 40–45 | Methylene carbon (-CH2-) |
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-10-12-18(13-11-16)25-15-21(24)22-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOXNJTXICJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332215 | |
| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17172-60-0 | |
| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide typically involves the following steps:
Formation of Biphenyl-2-ylamine: Biphenyl-2-ylamine can be synthesized through the reduction of biphenyl-2-nitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation Reaction: The biphenyl-2-ylamine is then acylated with 2-(4-formyl-phenoxy)acetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The biphenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-2-yl-2-(4-carboxy-phenoxy)-acetamide.
Reduction: Biphenyl-2-yl-2-(4-hydroxymethyl-phenoxy)-acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1. Inhibition of Metalloproteinases
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide has been identified as a potential inhibitor of metalloproteinases, particularly MMP-12. This enzyme is implicated in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain types of cancer. The compound's ability to selectively inhibit MMP-12 suggests its utility in therapeutic applications aimed at treating these conditions.
Case Study: MMP Inhibition
A study demonstrated that compounds similar to this compound exhibited a favorable selectivity profile for MMP-12 over MMP-1, with selectivity ratios exceeding 100-fold. This selectivity is crucial for minimizing side effects associated with broader-spectrum metalloproteinase inhibitors .
1.2. Anticancer Properties
Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the biphenyl structure have led to enhanced activity against hepatocellular carcinoma cells, suggesting that this compound could serve as a scaffold for developing new anticancer agents .
Organic Synthesis
2.1. Synthetic Intermediates
The compound plays a vital role as an intermediate in organic synthesis, particularly in the preparation of other biologically active molecules. Its structure allows for further functionalization, making it a valuable building block in medicinal chemistry.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Acylation | Thiazolidinedione Derivatives | 85 |
| Condensation | Schiff Bases | 90 |
| Reduction | Alcohol Derivatives | 80 |
Material Science
3.1. Polymer Applications
The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Its biphenyl structure contributes to improved rigidity and thermal stability.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polyvinyl chloride (PVC) blends significantly improves thermal stability and mechanical strength compared to standard PVC formulations .
Mechanism of Action
The mechanism of action of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl and phenoxy groups can engage in hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a phenoxy acetamide backbone with several analogs, but its unique substituents differentiate its behavior:
- N-Substituent : The biphenyl-2-yl group enhances lipophilicity and steric bulk compared to simpler alkyl or aryl substituents (e.g., n-butyl in compound 30 or nitrophenyl in compound 247592-74-1 ).
- Phenoxy Group: The 4-formyl-phenoxy substituent introduces an aldehyde functional group, enabling reactivity in nucleophilic additions or Schiff base formations. This contrasts with methoxy (compound 247592-74-1 ) or fluorinated phenoxy groups (compounds 30–32 ).
Physicochemical Properties
Key physical properties of comparable compounds are summarized below:
Notes:
- Higher yields (e.g., 82% for 30 ) correlate with simpler N-substituents (n-butyl) and optimized coupling methods (e.g., bromoacetyl bromide with triethylamine) .
- Melting points vary with substituent polarity: 31 (84°C) has a hydroxyl group, increasing intermolecular hydrogen bonding .
- The formyl group in the target compound and 247592-74-1 may reduce crystallinity compared to fluorinated analogs but enhance electrophilic reactivity .
Pharmacological and Reactivity Implications
- Lipophilicity : The biphenyl group in the target compound likely increases membrane permeability compared to compounds with polar N-substituents (e.g., 31 with a hydroxy group) .
- Electron-Withdrawing Effects : The 4-formyl group may enhance electrophilic aromatic substitution reactivity, similar to the nitrophenyl group in 247592-74-1 .
Research Findings and Trends
Substituent Impact on Yield : Bulky N-substituents (e.g., isoleucine methyl ester in 32 ) reduce yields (51%) compared to smaller groups (n-butyl in 30 , 82%) .
Melting Point Correlations : Hydroxyl-containing compounds (31 ) exhibit higher melting points due to hydrogen bonding .
Reactivity : Formyl and nitro groups (target compound and 247592-74-1 ) enable diverse derivatization pathways, such as Schiff base formation or nucleophilic additions .
Biological Activity
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, including detailed research findings, case studies, and a comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a biphenyl structure along with a formyl group and an acetamide moiety. The presence of these functional groups is crucial for its biological activity, as they influence interactions with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with various enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl and phenoxy groups facilitate hydrophobic interactions and π-π stacking with aromatic residues in target proteins. This interaction profile suggests potential applications in therapeutic areas targeting specific molecular pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against breast cancer cells, indicating significant potency.
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. Preliminary studies suggest that it may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could have implications for diabetes management. The structure–activity relationship (SAR) analyses revealed that modifications to the phenoxy group could enhance inhibitory potency .
Comparative Analysis with Similar Compounds
A comparative analysis can be drawn between this compound and other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C21H17NO3 | Contains biphenyl structure; potential anticancer activity | Significant anticancer activity (IC50 ~ 15 µM) |
| N-Biphenyl-2-yl-2-(4-methoxy-phenoxy)-acetamide | C21H19NO3 | Methoxy substitution | Moderate anticancer activity |
| N-Biphenyl-2-yl-2-(4-nitro-phenoxy)-acetamide | C21H17N3O4 | Nitro substitution enhances reactivity | Variable biological activity depending on substitution pattern |
The unique presence of the formyl group in this compound enhances its reactivity compared to its methoxy or nitro derivatives, potentially leading to improved interactions with biological targets.
Case Studies
- Study on Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Enzyme Inhibition Study : Another research project focused on the compound's ability to inhibit α-glucosidase. The results indicated that structural modifications could significantly enhance enzyme inhibition, suggesting pathways for optimizing therapeutic efficacy against metabolic disorders.
Q & A
Q. What are the optimal synthetic routes for N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide, and how can selectivity in N-alkylation be achieved?
Q. How can researchers address low crystallinity issues during X-ray diffraction analysis of this compound?
- Methodological Answer : Low crystallinity may arise from flexible substituents (e.g., the biphenyl group). Strategies include:
- Co-crystallization : Use of rigid co-formers (e.g., carboxylic acids) to stabilize the lattice.
- Refinement Software : Employ SHELXL for high-resolution data refinement, which handles twinning and partial disorder common in flexible molecules .
- Temperature Control : Crystallize at lower temperatures (e.g., 4°C) to reduce thermal motion .
Q. How does the substitution pattern on the acetamide core influence biological activity (e.g., kinase inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Biphenyl Group : Enhances hydrophobic interactions with kinase substrate-binding pockets (e.g., Src kinase) .
- 4-Formylphenoxy Moiety : The aldehyde group allows covalent modification of target proteins or serves as a handle for further derivatization .
Table 2 : SAR Trends in Acetamide Derivatives
| Substituent | Biological Impact | Mechanism |
|---|---|---|
| N-Biphenyl | Increased kinase affinity | Hydrophobic binding |
| 4-Formylphenoxy | Pro-apoptotic activity | Covalent binding to cysteine residues |
Q. How should researchers resolve contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer : Contradictions often arise from reaction conditions. For example:
- Byproduct Formation : If alkylation yields dimers, adjust stoichiometry (e.g., reduce chloroalkyl reagent) or use bulky bases (e.g., DBU) to suppress nucleophilic attack .
- Low Yields : Optimize solvent polarity (e.g., 2-methoxyethanol vs. DMF) to stabilize intermediates .
Data-Driven Insights
Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with kinases (e.g., Src) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.
- Accelerated Stability Testing : Expose to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
